molecular formula C8H10N2O B13799435 N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide

N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide

Cat. No.: B13799435
M. Wt: 150.18 g/mol
InChI Key: QPAXHVBDSXWEIY-UHFFFAOYSA-N
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Description

N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an acetamide group attached to a cyclohexadienylidene ring with an amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product, with temperature and solvent choice playing crucial roles.

Major Products Formed

Major products formed from these reactions include hydroquinone, benzoquinone, and various amino derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact molecular targets and pathways involved can vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique cyclohexadienylidene ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-(6-aminocyclohexa-2,4-dien-1-ylidene)acetamide

InChI

InChI=1S/C8H10N2O/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5,7H,9H2,1H3

InChI Key

QPAXHVBDSXWEIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1C=CC=CC1N

Origin of Product

United States

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